3-Amino-2-((1-methyl-1h-pyrazol-4-yl)methyl)propanoic acid
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Overview
Description
3-Amino-2-((1-methyl-1H-pyrazol-4-yl)methyl)propanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-((1-methyl-1H-pyrazol-4-yl)methyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Amino-2-((1-methyl-1H-pyrazol-4-yl)methyl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-2-((1-methyl-1H-pyrazol-4-yl)methyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, which can influence the binding affinity and specificity of the compound . The amino and propanoic acid groups can also contribute to the overall binding interactions and stability of the compound in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: This compound shares the pyrazole ring structure but lacks the propanoic acid group.
2-Amino-3-(1H-pyrazol-4-yl)propanoic acid: Similar to the target compound but without the methyl group on the pyrazole ring.
Uniqueness
3-Amino-2-((1-methyl-1H-pyrazol-4-yl)methyl)propanoic acid is unique due to the presence of both the amino and propanoic acid groups, which can enhance its reactivity and binding interactions compared to similar compounds . The methyl group on the pyrazole ring can also influence the compound’s electronic properties and stability .
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-(aminomethyl)-3-(1-methylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-11-5-6(4-10-11)2-7(3-9)8(12)13/h4-5,7H,2-3,9H2,1H3,(H,12,13) |
InChI Key |
UNIQHCDGGLCSGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CC(CN)C(=O)O |
Origin of Product |
United States |
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